molecular formula C16H20Cl2N2O2 B1407109 Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride CAS No. 1440535-81-8

Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride

Cat. No. B1407109
CAS RN: 1440535-81-8
M. Wt: 343.2 g/mol
InChI Key: ANXYXAQBUDUVGP-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride, also known as EPCMPC, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, crystalline solid and is soluble in water, ethanol, and chloroform. The compound is a versatile building block for the synthesis of other compounds and is used in the synthesis of drugs, pesticides, and other organic compounds.

Scientific Research Applications

Synthesis of Quinolin-2(1H)-one Derivatives

This compound is utilized in the synthesis of quinolin-2(1H)-one derivatives, which are important for their diverse pharmacological activities. These derivatives have been studied for their anti-inflammatory, antimalarial, and anticancer properties. The process involves cyclization reactions that are essential for constructing the quinoline scaffold .

Milrinone Analogs for Cardiac Cells

Researchers have used this chemical in the creation of milrinone analogs to study their effects on intracellular calcium increase in cardiac cells. These studies are crucial for developing drugs that can treat heart failure by improving cardiac muscle contractility .

Tetrahydronaphthalene Derivatives

The compound serves as a reactant in the synthesis of tetrahydronaphthalene derivatives. These derivatives are significant in medicinal chemistry due to their potential therapeutic applications in neurodegenerative diseases and as modulators of biological pathways .

Quorum Sensing Modulators

Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride is involved in the synthesis of quorum sensing modulators. Quorum sensing is a system of stimuli and response correlated to population density, and modulating this process can lead to the development of novel antibacterial strategies .

Anti-Helicobacter pylori Agents

The compound has been used to synthesize molecules with selective anti-Helicobacter pylori activity. Helicobacter pylori is a bacterium linked to gastritis, ulcers, and gastric cancer. Developing targeted agents against this pathogen is a significant area of research .

M1 mAChR Agonists

It is also a precursor in the synthesis of orally active M1 muscarinic acetylcholine receptor (mAChR) agonists. These agonists are investigated for their potential to treat cognitive deficits in disorders like Alzheimer’s disease by enhancing cholinergic neurotransmission in the brain .

Aza Derivatives of Phytoalexin

The chemical is used in the production of aza derivatives of phytoalexin, compounds that are part of plants’ defense mechanism against pathogens. These derivatives are explored for their antibacterial activity, offering a natural and potentially less harmful alternative to traditional antibiotics .

Safety Profile and Handling

While not a direct application, understanding the safety profile and proper handling of this compound is essential for its use in any scientific research. It is classified with hazard statements for causing skin and eye irritation, and appropriate safety measures must be taken during its handling .

properties

IUPAC Name

ethyl 1-[(4-chlorophenyl)-cyanomethyl]piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2.ClH/c1-2-21-16(20)13-7-9-19(10-8-13)15(11-18)12-3-5-14(17)6-4-12;/h3-6,13,15H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXYXAQBUDUVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride

CAS RN

1440535-81-8
Record name 4-Piperidinecarboxylic acid, 1-[(4-chlorophenyl)cyanomethyl]-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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